molecular formula C19H20ClFN2O B1327363 4-Chloro-2-fluoro-2'-(4-methylpiperazinomethyl) benzophenone CAS No. 898762-27-1

4-Chloro-2-fluoro-2'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1327363
CAS No.: 898762-27-1
M. Wt: 346.8 g/mol
InChI Key: RLVSCAYNECOQSB-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-2'-(4-methylpiperazinomethyl) benzophenone is a useful research compound. Its molecular formula is C19H20ClFN2O and its molecular weight is 346.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Production

4-Chloro-2-fluoro-2'-(4-methylpiperazinomethyl) benzophenone is related to compounds used in various synthesis and production processes. For instance, 2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. However, the challenges in its synthesis, such as the high cost and use of toxic substances like palladium and phenylboronic acid, limit its large-scale production (Qiu et al., 2009).

Environmental Impact and Toxicology

Benzophenone derivatives, closely related to the structure of this compound, have been extensively studied for their environmental impact, particularly in aquatic ecosystems. Benzophenone-3 (BP-3), for instance, has been widely used in sunscreens and personal care products. The release of BP-3 into water bodies poses potential impacts on aquatic ecosystems due to its lipophilic, photostable, and bioaccumulative properties. The transformation of BP-3 into more toxic metabolites and its presence in various environmental compartments have raised concerns about its long-term ecological effects (Kim & Choi, 2014).

Antioxidant Properties

Chromones and their derivatives, including compounds structurally related to this compound, exhibit significant antioxidant properties. These properties are crucial in neutralizing active oxygen and interrupting free radical processes that can lead to cell impairment and various diseases. The presence of certain functional groups like the double bond, carbonyl group, and hydroxyl groups in specific positions enhances their radical scavenging activity (Yadav et al., 2014).

Development of Chemosensors

4-Methyl-2,6-diformylphenol (DFP), closely associated with this compound, serves as an essential fluorophoric platform for developing chemosensors. These chemosensors are used to detect a wide array of analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity documented for DFP-based chemosensors underline their significance in various analytical applications (Roy, 2021).

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-4-2-3-5-16(14)19(24)17-7-6-15(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVSCAYNECOQSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643893
Record name (4-Chloro-2-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-27-1
Record name Methanone, (4-chloro-2-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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